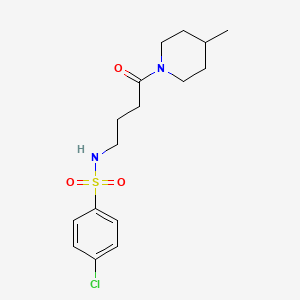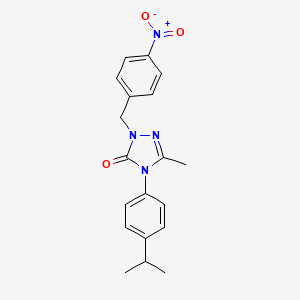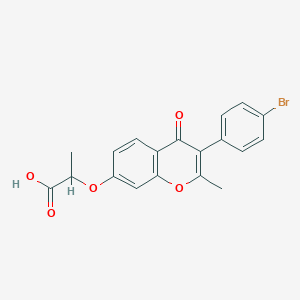![molecular formula C8H5F4N3 B2610742 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 827586-41-4](/img/structure/B2610742.png)
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two difluoromethyl groups attached to the pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Mecanismo De Acción
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity .
Mode of Action
It is known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives have shown diverse biological activity, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of difluoromethyl groups is known to increase the metabolic stability and lipophilicity of the molecule, which could potentially enhance its bioavailability .
Result of Action
Compounds of the pyrazolo[1,5-a]pyrimidine class have shown antibacterial, cytotoxic, antifungal, and antitumor activity .
Action Environment
The presence of difluoromethyl groups is known to increase the metabolic stability of the molecule , which could potentially enhance its stability in various environmental conditions.
Métodos De Preparación
The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione in acetic acid yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparación Con Compuestos Similares
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties . The unique presence of two difluoromethyl groups in this compound distinguishes it from its analogs and contributes to its distinct characteristics.
Propiedades
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4N3/c9-7(10)4-3-5(8(11)12)15-6(14-4)1-2-13-15/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMIJDFWJOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2610669.png)

![2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2610672.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)
![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)
